3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves the reaction of benzimidazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common synthetic routes include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID include other benzimidazole derivatives such as:
- 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
- N-(1H-Benzimidazol-2-yl)benzamide
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(8-9-16(22)23)18-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)20-17/h1-7,10H,8-9H2,(H,18,21)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYAOSWTIGJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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